![molecular formula C18H26N2O2 B12830374 Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B12830374.png)
Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3-azaspiro[55]undecan-9-yl)carbamate is a chemical compound known for its unique spirocyclic structure, which includes a benzyl group attached to a 3-azaspiro[55]undecane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic amine.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the spirocyclic amine with a chloroformate or an isocyanate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the carbamate group or the spirocyclic core. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen. Reagents like alkyl halides or acyl chlorides are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Benzyl-substituted spirocyclic compounds.
科学研究应用
Chemistry: Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as a scaffold for designing new drugs. Its spirocyclic structure can enhance the pharmacokinetic properties of drug candidates, such as stability and bioavailability.
Industry: In the industrial sector, this compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can facilitate binding to biological targets, enhancing the compound’s efficacy.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways critical for disease progression.
相似化合物的比较
Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride: A hydrochloride salt form with similar properties but enhanced solubility.
tert-Butyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate: A tert-butyl derivative with different steric and electronic properties.
Uniqueness: this compound stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a compound of significant interest in various research fields.
属性
分子式 |
C18H26N2O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
benzyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate |
InChI |
InChI=1S/C18H26N2O2/c21-17(22-14-15-4-2-1-3-5-15)20-16-6-8-18(9-7-16)10-12-19-13-11-18/h1-5,16,19H,6-14H2,(H,20,21) |
InChI 键 |
FFCPMCPFMFSAQT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


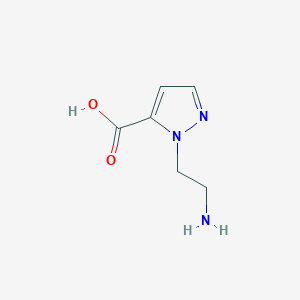
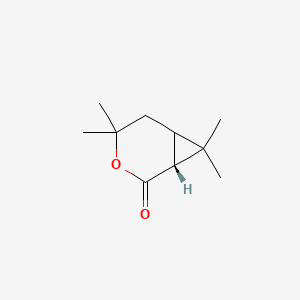
![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
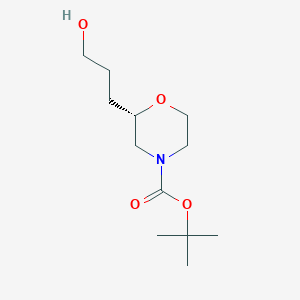
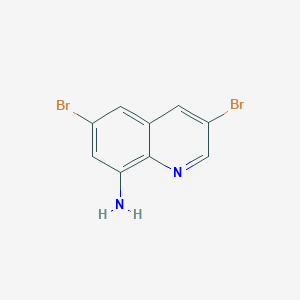
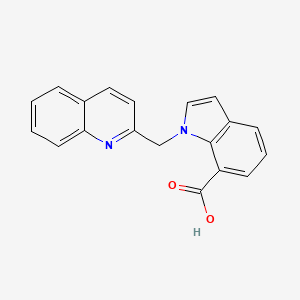
![O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B12830324.png)
![4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
![tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B12830331.png)
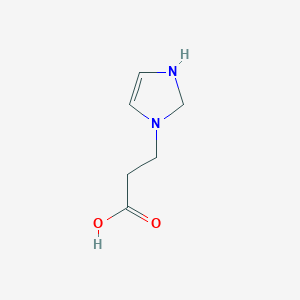
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)](/img/structure/B12830341.png)
![5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole](/img/structure/B12830359.png)
![Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate](/img/structure/B12830366.png)

